molecular formula C11H7N3 B14749593 2-Phenylethane-1,1,2-tricarbonitrile CAS No. 4965-21-3

2-Phenylethane-1,1,2-tricarbonitrile

Cat. No.: B14749593
CAS No.: 4965-21-3
M. Wt: 181.19 g/mol
InChI Key: WNXNIEBRTSYZBJ-UHFFFAOYSA-N
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Description

2-Phenylethane-1,1,2-tricarbonitrile is an organic compound with the molecular formula C11H6N3. It is characterized by the presence of three nitrile groups (-CN) attached to a phenylethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethane-1,1,2-tricarbonitrile typically involves the reaction of benzyl cyanide with malononitrile in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium hydride and potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethane-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenylethane-1,1,2-tricarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethane-1,1,2-tricarbonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

4965-21-3

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

2-phenylethane-1,1,2-tricarbonitrile

InChI

InChI=1S/C11H7N3/c12-6-10(7-13)11(8-14)9-4-2-1-3-5-9/h1-5,10-11H

InChI Key

WNXNIEBRTSYZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(C#N)C#N

Origin of Product

United States

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